
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound that is offered by Benchchem for CAS No. 1234917-39-5. It contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring, which is a nitrogen-containing heterocyclic compound . The piperidine ring is attached to a quinoxaline structure, another nitrogen-containing heterocyclic compound .Scientific Research Applications
Glycine-Site NMDA and AMPA Antagonists
N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxamide, which share structural similarities with the compound , have been identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. These findings are crucial for understanding the compound's potential impact on neurotransmitter systems, specifically in the context of neuroprotective strategies and neurological disorder treatments (Hays et al., 1993).
TNF-alpha Converting Enzyme Inhibitors
Research into sulfonyl derivatives has demonstrated significant advancements in the development of TNF-alpha converting enzyme (TACE) inhibitors. A study replacing the amide functionality with a sulfonyl group led to potent inhibitors, showcasing the importance of sulfonyl groups in medicinal chemistry for anti-inflammatory and potentially anticancer applications (Xue et al., 2004).
Antimalarial and COVID-19 Applications
The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including those with quinoxaline moieties, revealed significant in vitro antimalarial activity. Additionally, these compounds were studied for their potential against COVID-19, indicating a versatile application in infectious disease research (Fahim & Ismael, 2021).
Neuroprotection in Cerebral Ischemia
Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, have shown to be potent and selective inhibitors relevant to non-NMDA glutamate receptor activity. Their role in protecting against global ischemia highlights the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases (Sheardown et al., 1990).
Antimicrobial Activity
Studies on quinoxaline N,N-dioxide and derivatives have showcased antimicrobial activity against both bacterial and yeast strains. These findings suggest the utility of quinoxaline derivatives in developing new antimicrobial agents, underscoring the compound's significance in addressing antibiotic resistance (Vieira et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By preventing the transition from the G1 phase to the S phase of the cell cycle, the compound induces cell cycle arrest, which can lead to the death of cancer cells .
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)20-8-6-12(7-9-20)10-18-16(21)15-11-17-13-4-2-3-5-14(13)19-15/h2-5,11-12H,6-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSYWJVQZVINEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


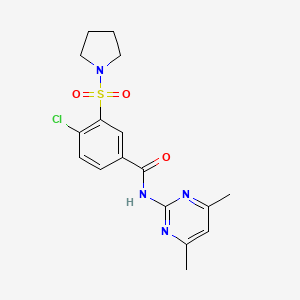

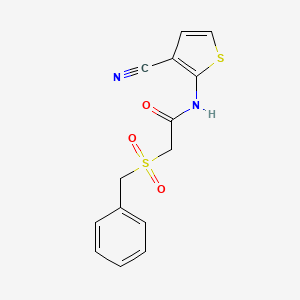
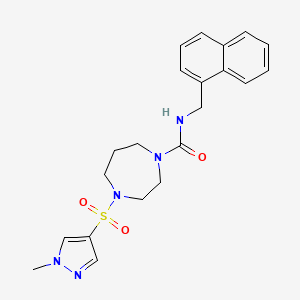
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
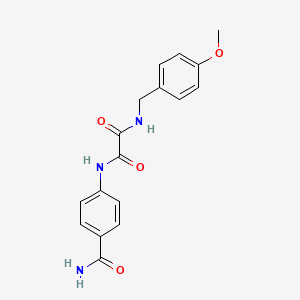
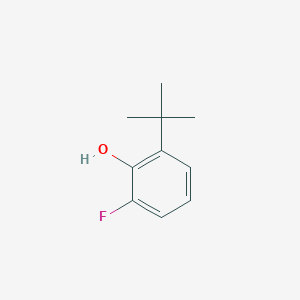
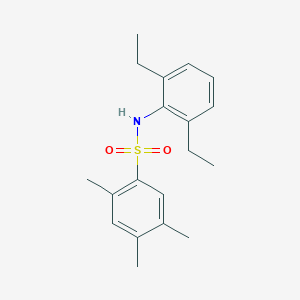
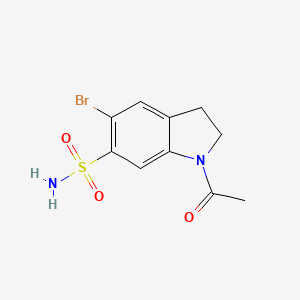
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)
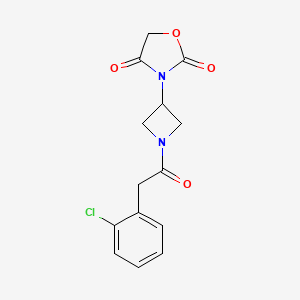

![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)